Cas no 72570-70-8 (4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid)

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid is a synthetic organic compound featuring a benzoic acid core substituted with a hydroxy-isopropylaminopropoxy group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research. The compound's hydroxyl and amine functionalities enhance solubility and reactivity, facilitating its use as an intermediate in drug synthesis. Its benzoic acid moiety provides stability, while the isopropylamine side chain contributes to selective binding interactions, particularly in beta-adrenergic receptor studies. The balanced hydrophilicity and lipophilicity of this compound make it suitable for formulation development. Its well-defined structure ensures reproducibility in research applications, supporting its role in medicinal chemistry and biochemical investigations.
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid structure
72570-70-8 structure
Product name:4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid
CAS No:72570-70-8
MF:C13H19NO4
Molecular Weight:253.29426
CID:565326
PubChem ID:12540204

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid
    • 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid
    • BISOPROLOL BENZOIC ACID IMPURITY
    • 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid
    • Benzoic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]
    • H 112
    • 4-(2-HYDROXY-3-ISOPROPYL-AMINOPROPOXY)BENZOIC ACID (<5%)
    • DTXSID70501817
    • AS7314B2NH
    • Des(isopropoxyethyl) bisoprolol acid
    • CHEMBL769
    • Bisoprolol metabolite M3 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid
    • NS00003532
    • 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid (Bisoprolol Metabolite)
    • FT-0669695
    • 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid
    • 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid(bisoprolol metabolite)
    • H 112/02
    • H-112/02
    • Benzoic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-
    • Q27274098
    • Bisoprolol (m3)
    • 72570-70-8
    • UNII-AS7314B2NH
    • 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid
    • AKOS030255735
    • Bisoprolol Impurity 36
    • DB-294628
    • インチ: InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)
    • InChIKey: WONQRVASZHJNFS-UHFFFAOYSA-N
    • SMILES: CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O

計算された属性

  • 精确分子量: 253.13100
  • 同位素质量: 253.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • トポロジー分子極性表面積: 78.8Ų
  • Surface Charge: 0
  • XLogP3: 何もない

じっけんとくせい

  • ゆうかいてん: 253-255?C
  • PSA: 78.79000
  • LogP: 1.51340

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
H943575-50mg
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid
72570-70-8
50mg
$ 1654.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-214199-5 mg
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid (Bisoprolol Metabolite),
72570-70-8
5mg
¥2,708.00 2023-07-11
A2B Chem LLC
AC68200-50mg
Benzoic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
72570-70-8
50mg
$1609.00 2023-12-30
TRC
H943575-5mg
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid
72570-70-8
5mg
$ 215.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-214199-5mg
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid (Bisoprolol Metabolite),
72570-70-8
5mg
¥2708.00 2023-09-05
A2B Chem LLC
AC68200-10mg
Benzoic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
72570-70-8 > 95%
10mg
$299.00 2024-04-19
A2B Chem LLC
AC68200-5mg
Benzoic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
72570-70-8
5mg
$314.00 2023-12-30

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid 関連文献

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acidに関する追加情報

Introduction to 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid (CAS No. 72570-70-8)

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 72570-70-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The unique arrangement of functional groups, including hydroxyl and amine moieties, makes it a promising candidate for further investigation in medicinal chemistry.

The structural framework of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid consists of a benzoic acid core substituted with a propoxy group at the 4-position, which itself is linked to a secondary amine and a hydroxyl group. This configuration introduces multiple sites for interaction with biological targets, making it a versatile scaffold for designing novel bioactive molecules. The presence of both polar (hydroxyl and amine) and non-polar (isopropyl) groups enhances its solubility and binding affinity, which are critical parameters in drug design.

In recent years, there has been growing interest in exploring the pharmacological properties of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid. Preliminary studies have suggested that this compound exhibits promising antioxidant and anti-inflammatory activities. The hydroxyl group, in particular, is known to contribute to its radical-scavenging capabilities, which are essential in mitigating oxidative stress—a key factor in various pathological conditions. Furthermore, the amine functionality may facilitate interactions with enzymes and receptors, potentially leading to therapeutic effects.

One of the most compelling aspects of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid is its potential role in modulating immune responses. Research has indicated that compounds with similar structural motifs can influence cytokine production and immune cell signaling pathways. This has opened up avenues for investigating its efficacy in treating autoimmune disorders and chronic inflammatory diseases. The isopropyl group, while seemingly inert, may also contribute to the overall pharmacokinetic profile of the molecule by influencing its metabolic stability and distribution within biological systems.

The synthesis of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid presents an intriguing challenge due to the complexity of its functional groups. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also allow for structural modifications to optimize pharmacological properties. The development of scalable synthetic routes is crucial for translating preclinical findings into clinical applications.

Recent advancements in computational chemistry have further accelerated the discovery process for 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid. Molecular docking studies have been instrumental in identifying potential binding pockets on target proteins, providing insights into how this compound interacts at a molecular level. These simulations have helped refine structural analogs with improved binding affinities and reduced side effects. The integration of machine learning algorithms has also enabled rapid screening of large chemical libraries, expediting the identification of lead compounds for further optimization.

The pharmacokinetic behavior of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid is another area of active investigation. Studies have shown that the compound exhibits moderate bioavailability upon oral administration, with a reasonable half-life that suggests potential for therapeutic use. However, issues such as rapid metabolism or poor solubility may need to be addressed through structural modifications. Techniques like prodrug design have been explored to enhance bioavailability while maintaining efficacy.

In conclusion, 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid (CAS No. 72570-70-8) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features offer multiple opportunities for developing novel therapeutic agents with applications ranging from anti-inflammatory treatments to immunomodulatory therapies. As research continues to uncover new insights into its pharmacological properties, this compound holds promise for addressing various medical challenges in the future.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd